
4-Cyclopropoxy-2-methoxy-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-2-methoxy-3-nitropyridine is an organic compound with the molecular formula C9H10N2O4 It belongs to the class of nitropyridines, which are pyridine derivatives substituted with a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-methoxy-3-nitropyridine typically involves the nitration of a pyridine derivative. One common method is the reaction of pyridine N-oxide with nitric acid and sulfuric acid to form the nitropyridine N-oxide, followed by a reduction step to yield the desired nitropyridine . The reaction conditions often require careful control of temperature and reagent concentrations to avoid side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may utilize continuous flow synthesis techniques. This approach minimizes the accumulation of potentially explosive intermediates and allows for safer scale-up of the nitration process . Continuous extraction and microreaction technology can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
4-Cyclopropoxy-2-methoxy-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 4-Cyclopropoxy-2-methoxy-3-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学的研究の応用
4-Cyclopropoxy-2-methoxy-3-nitropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: The compound may have potential as a precursor for the development of pharmaceuticals, particularly in the treatment of diseases where nitropyridine derivatives are effective.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-Cyclopropoxy-2-methoxy-3-nitropyridine involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, altering the activity of the target molecule. Additionally, the compound’s structure allows it to fit into specific binding sites, modulating the function of the target pathway .
類似化合物との比較
4-Cyclopropoxy-2-methoxy-3-nitropyridine can be compared with other nitropyridine derivatives:
4-Methoxy-3-nitropyridine: Similar in structure but lacks the cyclopropoxy group, which may affect its reactivity and applications.
3-Methoxy-2-nitropyridine:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and suitability for various applications.
特性
分子式 |
C9H10N2O4 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC名 |
4-cyclopropyloxy-2-methoxy-3-nitropyridine |
InChI |
InChI=1S/C9H10N2O4/c1-14-9-8(11(12)13)7(4-5-10-9)15-6-2-3-6/h4-6H,2-3H2,1H3 |
InChIキー |
CFJJAKRJQDRVNG-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=CC(=C1[N+](=O)[O-])OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13925959.png)
![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925967.png)

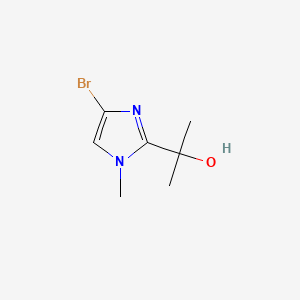
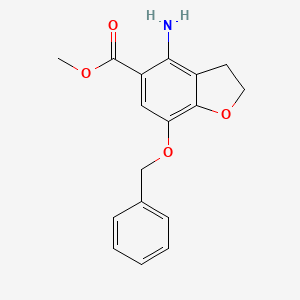
![4-Oxo-4,5-dihydro-3h-pyrrolo[2,3-c]quinoline-1-carboxamide](/img/structure/B13926001.png)

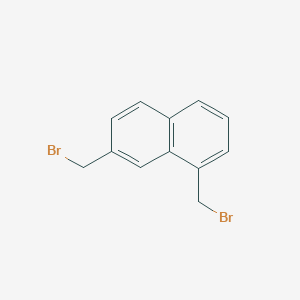

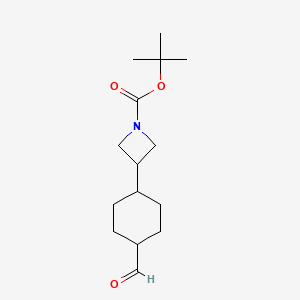
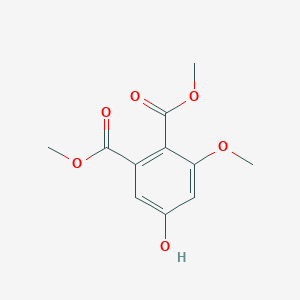

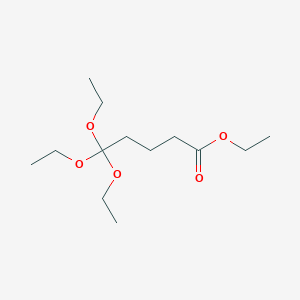
![2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13926038.png)
